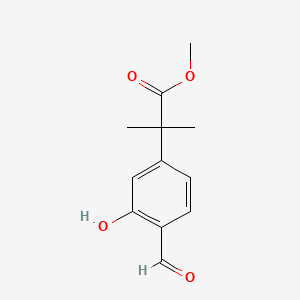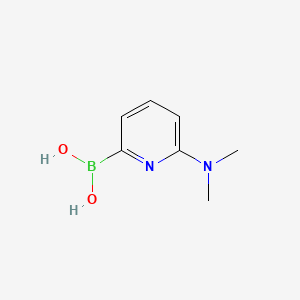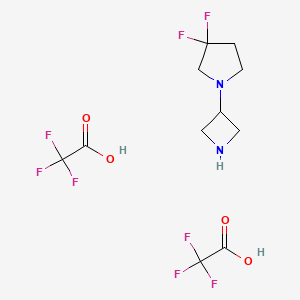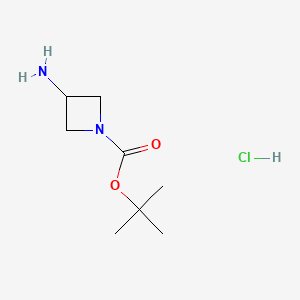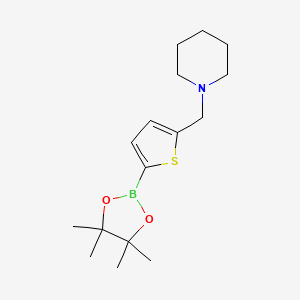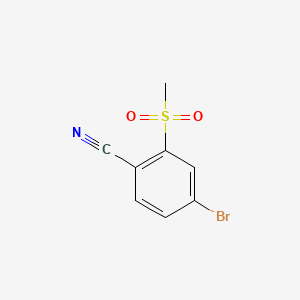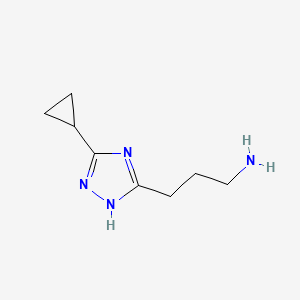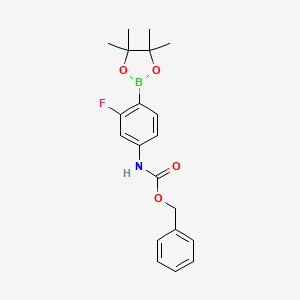
(S)-(+)-COP-Cl Catalyst
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier without being consumed in the process. It works by providing an alternative reaction pathway with a lower activation energy .
Synthesis Analysis
The synthesis of a catalyst often involves several steps, including the preparation of the active component, support material, and the combination of these components. The synthesis method can significantly influence the properties and performance of the catalyst .Molecular Structure Analysis
The molecular structure of a catalyst is crucial as it directly influences its catalytic performance. Techniques such as X-ray diffraction, electron microscopy, and spectroscopic methods are commonly used to analyze the structure of catalysts .Chemical Reactions Analysis
Catalysts work by providing an alternative reaction pathway and reducing the activation energy of the reaction. They can participate in the reaction, form intermediates, and then be regenerated at the end of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a catalyst, such as its surface area, pore size, chemical composition, and electronic structure, can significantly influence its catalytic performance .Wissenschaftliche Forschungsanwendungen
Nanostructured CoP, a catalyst system with CoP/peroxymonosulfate, demonstrated significant improvement in catalytic activity for the degradation of organic pollutants. This system achieved a 97.2% degradation of orange II within 4 minutes and showed high efficiency for other phenolic pollutants. It also exhibited great adaptability of pH and excellent anti-interference performance toward various anions (Luo et al., 2017).
Cobalt phosphide (CoP), synthesized via the hydrothermal route, was found to be highly active for oxygen evolution in electrochemical water splitting in alkaline solution. CoP nanorod-based electrodes exhibited competitive performance with commercial IrO2 catalysts (Chang et al., 2015).
Hierarchical CoP/Ni5P4/CoP microsheet arrays were developed as a robust pH-universal electrocatalyst for efficient hydrogen generation, requiring an overpotential of only 33 mV to achieve a benchmark of 10 mA cm−2 in acid media. This catalyst performed comparably to state-of-the-art Pt catalysts (Mishra et al., 2018).
CoP nanoparticles, originally efficient alkaline hydrogen-evolving materials, underwent a unique metamorphosis upon anodic potential cycling in alkaline electrolyte, transforming into an efficient and robust catalytic environment for oxygen evolution reaction (OER) (Ryu et al., 2015).
Cobalt oxazoline palladacycles (COP), containing various ligands, were prepared as catalysts for the asymmetric rearrangement of allylic trichloroacetimidates, providing high enantiomeric purities in various solvents (Kirsch et al., 2004).
Halogen-doped carbon dots modifying amorphous cobalt phosphide were developed as robust electrocatalysts for overall water splitting and exhibited superior electrocatalytic performance in alkaline solution (Song et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQAJIYOELNUHN-OBZHMDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H70Cl2Co2N2O2Pd2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-COP-Cl Catalyst | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

